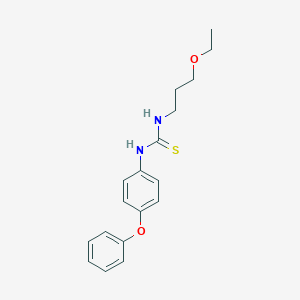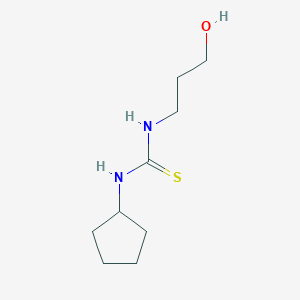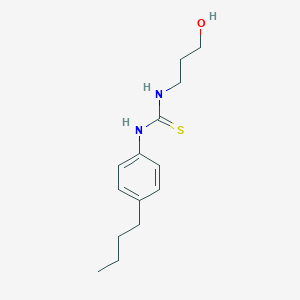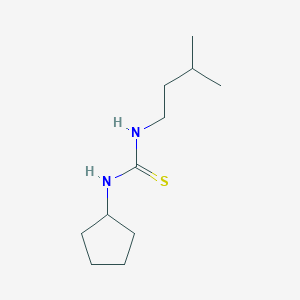
N-(2,4-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide, also known as DMTT, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMTT belongs to the class of isoquinoline derivatives, which have been shown to possess a wide range of biological activities.
Applications De Recherche Scientifique
N-(2,4-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide has been studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and psychiatry. In neurology, N-(2,4-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide has been shown to have neuroprotective effects against ischemia-induced brain damage and to improve cognitive function in animal models of Alzheimer's disease. In oncology, N-(2,4-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide has been investigated for its anticancer properties, particularly against breast cancer and lung cancer. In psychiatry, N-(2,4-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide has been studied for its potential as an antidepressant and anxiolytic agent.
Mécanisme D'action
The exact mechanism of action of N-(2,4-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and neurotransmitter systems in the brain. N-(2,4-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide has been shown to activate the Nrf2/ARE pathway, which plays a crucial role in antioxidant defense and cellular stress response. N-(2,4-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide has also been shown to inhibit the activity of monoamine oxidase, an enzyme that degrades neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide has been shown to have a wide range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-apoptotic activities. N-(2,4-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide has also been shown to modulate the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in mood regulation and cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide has several advantages as a research tool, including its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, N-(2,4-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on N-(2,4-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide. One area of interest is the development of novel N-(2,4-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide derivatives with improved pharmacological properties, such as increased solubility and reduced toxicity. Another area of interest is the investigation of the potential therapeutic applications of N-(2,4-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide in other fields of medicine, such as cardiology and gastroenterology. Finally, further research is needed to elucidate the exact mechanism of action of N-(2,4-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide and its effects on various signaling pathways and neurotransmitter systems in the brain.
Méthodes De Synthèse
N-(2,4-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide can be synthesized through a multistep process involving the condensation of 2,4-dimethoxybenzaldehyde and cyclohexanone in the presence of ammonium acetate, followed by the reduction of the resulting product with sodium borohydride. The final step involves the reaction of the reduced product with carbon disulfide and ammonium hydroxide to yield N-(2,4-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide.
Propriétés
Nom du produit |
N-(2,4-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide |
|---|---|
Formule moléculaire |
C18H20N2O2S |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
N-(2,4-dimethoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
InChI |
InChI=1S/C18H20N2O2S/c1-21-15-7-8-16(17(11-15)22-2)19-18(23)20-10-9-13-5-3-4-6-14(13)12-20/h3-8,11H,9-10,12H2,1-2H3,(H,19,23) |
Clé InChI |
FYUOXDUNVWLPTM-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=S)N2CCC3=CC=CC=C3C2)OC |
SMILES canonique |
COC1=CC(=C(C=C1)NC(=S)N2CCC3=CC=CC=C3C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![10-benzoyl-3-(4-methoxyphenyl)-11-pyridin-3-yl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216342.png)
![4-[3-(4-tert-butylphenyl)-1-oxo-11-pyridin-4-yl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B216343.png)
![10-acetyl-3-(4-tert-butylphenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216344.png)
![3-(4-tert-butylphenyl)-10-(trifluoroacetyl)-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216345.png)

![4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide](/img/structure/B216349.png)



![4-({[(3-Ethoxypropyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B216355.png)



![1-Cyclopentyl-3-{2-[(4-methylphenyl)sulfanyl]ethyl}thiourea](/img/structure/B216362.png)